molecular formula C8H18N2O B573056 trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine CAS No. 1212390-64-1

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

Cat. No. B573056
M. Wt: 158.245
InChI Key: RCRIZLJMLOJTPO-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, commonly known as isopropylphenidate (IPPH), is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant that has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine acts as a reuptake inhibitor of dopamine and norepinephrine, preventing their reuptake into presynaptic neurons and increasing their concentration in the synaptic cleft. This leads to increased activation of postsynaptic receptors and enhanced neurotransmission.

Biochemical And Physiological Effects

Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine has been found to increase locomotor activity, improve cognitive performance, and enhance memory retention in animal studies. It has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.

Advantages And Limitations For Lab Experiments

One advantage of using trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition, which allows for precise manipulation of neurotransmitter systems. However, its potential for abuse and dependence, as well as its limited solubility in water, are limitations that must be taken into consideration.

Future Directions

Future research on trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine could focus on its potential as a treatment for cognitive disorders such as ADHD, as well as its effects on other neurotransmitter systems. Additionally, studies could investigate the potential for developing novel compounds based on the structure of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine with improved pharmacological properties.

Synthesis Methods

Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is synthesized by reacting 4-methyl-2-nitrobenzoic acid with isopropylamine, followed by reduction of the resulting nitro compound with iron and hydrochloric acid. The final product is purified by recrystallization from ethanol.

Scientific Research Applications

Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine has been found to have potential applications in various scientific research fields. It has been studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine, and its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

properties

IUPAC Name

(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRIZLJMLOJTPO-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

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